molecular formula C9H8O3 B112347 4-Formyl-3-methylbenzoic acid CAS No. 24078-23-7

4-Formyl-3-methylbenzoic acid

Cat. No.: B112347
CAS No.: 24078-23-7
M. Wt: 164.16 g/mol
InChI Key: BYZMBPUNGJVBBA-UHFFFAOYSA-N
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Description

4-Formyl-3-methylbenzoic acid is an organic compound with the molecular formula C9H8O3. It consists of a benzene ring substituted with a formyl group (CHO) at position 4 and a methyl group (CH3) at position 3. This compound is a white crystalline solid and is used as a building block in organic synthesis.

Scientific Research Applications

4-Formyl-3-methylbenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, such as pharmaceuticals, dyes, and polymers.

    Preparation of Schiff Base Ligands:

    Development of Fluorescent Probes: this compound can be modified to create pH-sensitive fluorescent probes, useful for studying biological processes in living cells.

Safety and Hazards

When handling 4-Formyl-3-methylbenzoic acid, it’s important to ensure adequate ventilation and avoid contact with skin and eyes. It’s also recommended to avoid ingestion and inhalation . The compound is labeled with the GHS07 pictogram and carries the hazard statements H315, H319, and H335 .

Biochemical Analysis

Biochemical Properties

It is known that benzylic compounds, such as 4-Formyl-3-methylbenzoic acid, can undergo reactions like free radical bromination and nucleophilic substitution

Molecular Mechanism

It is known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable under normal temperatures and pressures .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formyl-3-methylbenzoic acid can be synthesized through various methods:

    Friedel-Crafts Acylation: This method involves reacting 3-methylbenzoic acid (m-toluic acid) with paraformaldehyde (trioxane) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Oxidation of 4-Hydroxy-3-methylbenzaldehyde: This method involves oxidizing 4-hydroxy-3-methylbenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

    Oxidation: 4-Carboxy-3-methylbenzoic acid.

    Reduction: 4-Hydroxymethyl-3-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Formylbenzoic Acid: Similar structure but lacks the methyl group at position 3.

    3-Formylbenzoic Acid: Similar structure but the formyl group is at position 3 instead of 4.

    4-Hydroxy-3-methylbenzoic Acid: Similar structure but has a hydroxyl group instead of a formyl group at position 4.

Uniqueness

4-Formyl-3-methylbenzoic acid is unique due to the presence of both a formyl group and a methyl group on the benzene ring, which allows for diverse chemical reactivity and applications in organic synthesis .

Properties

IUPAC Name

4-formyl-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZMBPUNGJVBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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